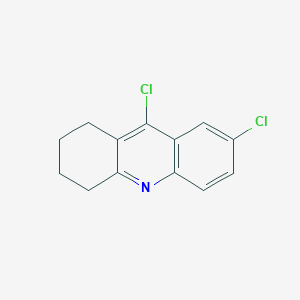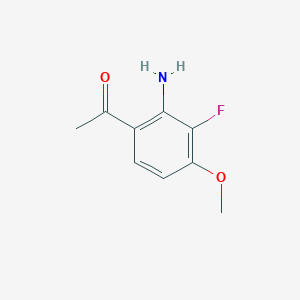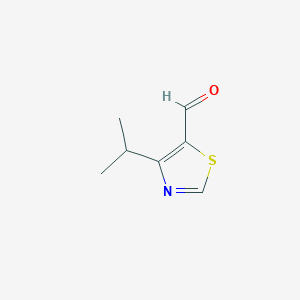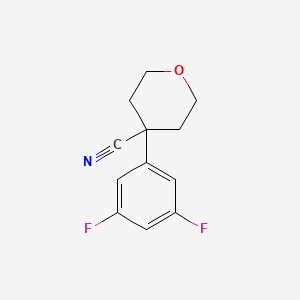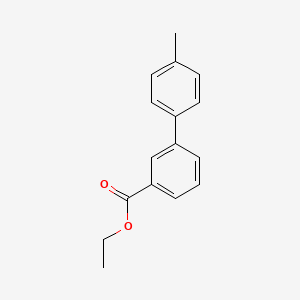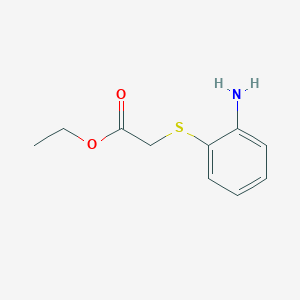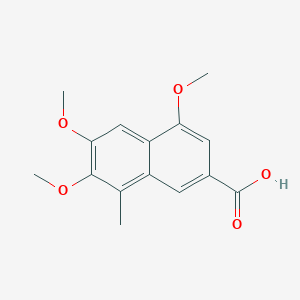
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl-
Overview
Description
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- is an organic compound with the molecular formula C₁₅H₁₆O₅ and a molecular weight of 276.285 g/mol This compound is characterized by the presence of three methoxy groups and a methyl group attached to a naphthoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- typically involves the methylation of 4,6,7-trihydroxy-8-methyl-2-naphthoic acid using methyl iodide and a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to various biological effects . The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl- is unique due to its specific substitution pattern on the naphthoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
4,6,7-trimethoxy-8-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c1-8-10-5-9(15(16)17)6-12(18-2)11(10)7-13(19-3)14(8)20-4/h5-7H,1-4H3,(H,16,17) |
InChI Key |
DGQWWGKADBGHRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=CC(=C1OC)OC)OC)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
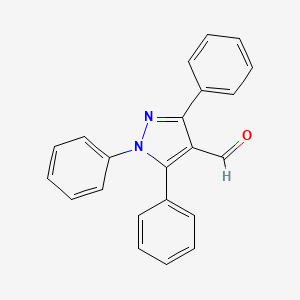
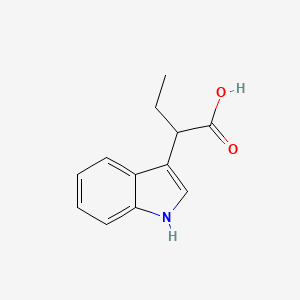
![5-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B8774352.png)
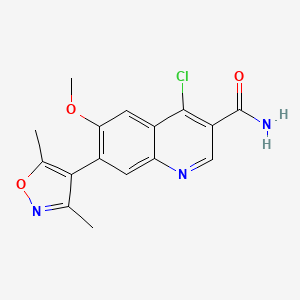
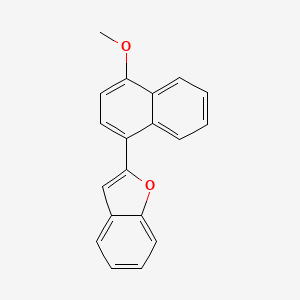
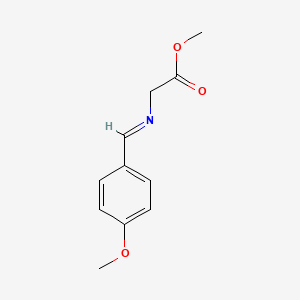
![4-Fluoro-2-(trifluoromethyl)benzo[D]thiazol-7-OL](/img/structure/B8774375.png)
